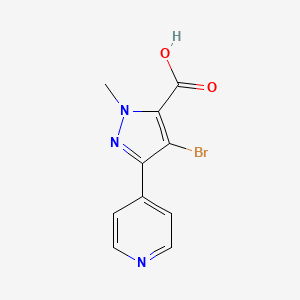

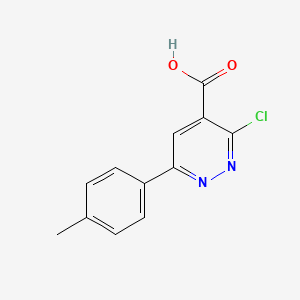

![molecular formula C11H14N2O B1472406 2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine CAS No. 1557437-70-3](/img/structure/B1472406.png)

2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine

Descripción general

Descripción

The compound “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is a type of benzoxazole derivative. Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized by 1H NMR, 13C NMR, and mass spectroscopy . In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For example, some benzoxazole compounds have been found to be white solids with melting points ranging from 152-156°C .Aplicaciones Científicas De Investigación

Anxiolytic Applications

Benzoxazole derivatives, including the one , have been reported to serve as potent non-sedative anxiolytics. These compounds can interact with specific receptors in the brain to produce an anxiety-reducing effect without causing significant sedation, making them promising candidates for treating anxiety disorders .

Anticancer Agent

These compounds have also shown powerful anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival, offering potential as therapeutic agents against different types of cancer .

Imaging Probes for Alzheimer’s Disease

Some benzoxazole derivatives are used as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients. This application is crucial for early diagnosis and monitoring the progression of Alzheimer’s disease .

Kinase Inhibition

They have been identified as kinase inhibitors, which means they can interfere with enzymes that play a role in signaling pathways within cells. This property is particularly useful in the development of treatments for diseases where such pathways are dysregulated .

Antimicrobial Activity

Benzoxazole derivatives exhibit antimicrobial activity, making them useful in treating infections caused by various microorganisms. They can be designed to target specific pathogens, enhancing their effectiveness and reducing side effects .

Neuroprotective Effects

These compounds have been used to treat interval loss of nerve function, suggesting they may have neuroprotective properties that could be beneficial in conditions like neuropathy or neurodegenerative diseases .

Each of these applications represents a unique field where 2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine could potentially be applied, based on the activities of similar benzoxazole derivatives.

Mecanismo De Acción

While the specific mechanism of action for “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is not mentioned in the retrieved papers, benzoxazole derivatives have been found to have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Safety and Hazards

While specific safety and hazard information for “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is not available in the retrieved papers, general precautions for handling benzoxazole derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Benzoxazole derivatives have shown potential in various fields, prompting many researchers to explore the potential applicability of this important pharmacophoric scaffold . Future research may focus on developing new synthetic pathways and exploring the wide range of pharmacological applications of benzoxazole derivatives .

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFOMQSFRIIEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

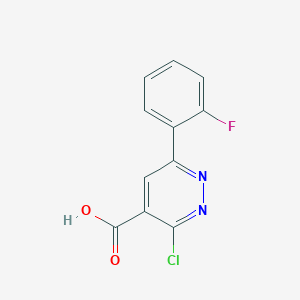

![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)

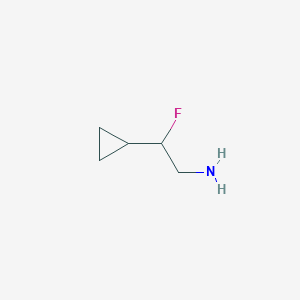

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)

![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)

![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)